molecular formula C15H24O7 B14303057 {3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol CAS No. 112806-58-3

{3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol

Cat. No.: B14303057
CAS No.: 112806-58-3
M. Wt: 316.35 g/mol
InChI Key: LBAKJHKOFWIUSV-UHFFFAOYSA-N
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Description

{3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol is an organic compound that belongs to the class of phenylmethanols It is characterized by the presence of a phenyl ring substituted with methoxyethoxy groups and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol typically involves the reaction of 3,4-dihydroxybenzaldehyde with 2-methoxyethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,4-bis[(2-methoxyethoxy)methoxy]benzaldehyde or 3,4-bis[(2-methoxyethoxy)methoxy]benzoic acid.

    Reduction: Formation of 3,4-bis[(2-methoxyethoxy)methoxy]phenylmethane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, {3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying cellular processes and pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of {3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Bis(2-(2-methoxyethoxy)ethoxy)benzaldehyde
  • 3,4-Bis(2-(2-methoxyethoxy)ethoxy)benzoic acid
  • 3,4-Bis(2-(2-methoxyethoxy)ethoxy)phenylmethane

Uniqueness

{3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol is unique due to its specific substitution pattern on the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in chemical synthesis.

Properties

CAS No.

112806-58-3

Molecular Formula

C15H24O7

Molecular Weight

316.35 g/mol

IUPAC Name

[3,4-bis(2-methoxyethoxymethoxy)phenyl]methanol

InChI

InChI=1S/C15H24O7/c1-17-5-7-19-11-21-14-4-3-13(10-16)9-15(14)22-12-20-8-6-18-2/h3-4,9,16H,5-8,10-12H2,1-2H3

InChI Key

LBAKJHKOFWIUSV-UHFFFAOYSA-N

Canonical SMILES

COCCOCOC1=C(C=C(C=C1)CO)OCOCCOC

Origin of Product

United States

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